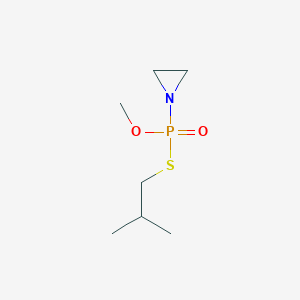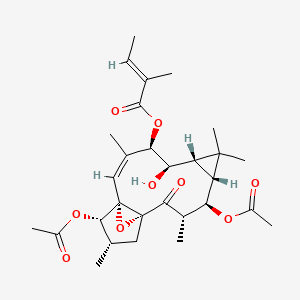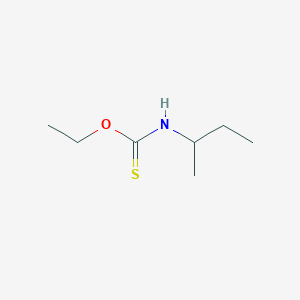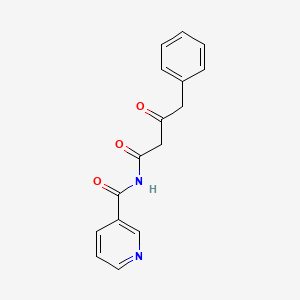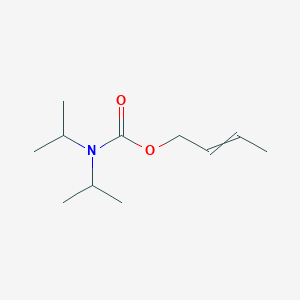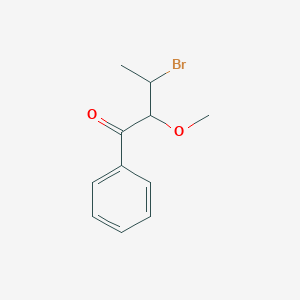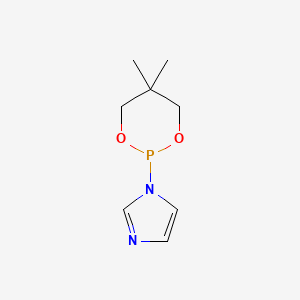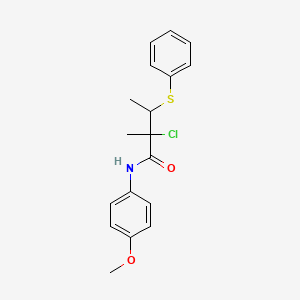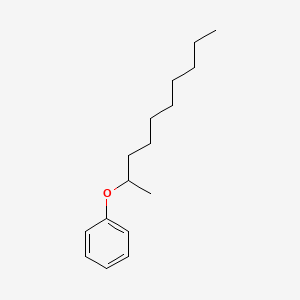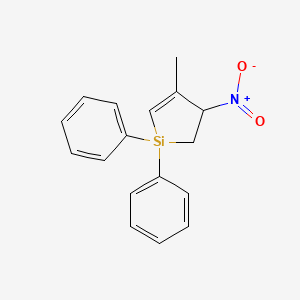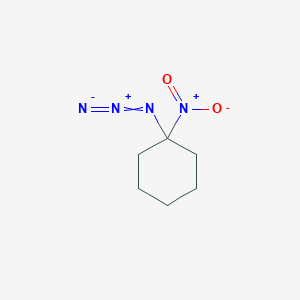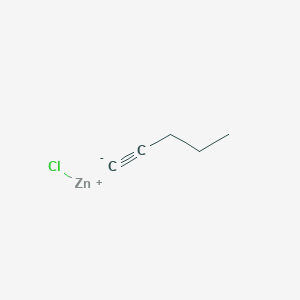
Zinc, chloro-1-pentynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, chloro-1-pentynyl- is an organozinc compound with the molecular formula C5H7ClZn. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a zinc atom bonded to a chloro-1-pentynyl group, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, chloro-1-pentynyl- typically involves the reaction of 1-chloro-1-pentyne with a zinc reagent. One common method is the reaction of 1-chloro-1-pentyne with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of Zinc, chloro-1-pentynyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc, chloro-1-pentynyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium alkoxide (NaOR) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted pentynyl derivatives.
Applications De Recherche Scientifique
Zinc, chloro-1-pentynyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Zinc, chloro-1-pentynyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The zinc atom can coordinate with other molecules, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic and steric properties of the chloro-1-pentynyl group, allowing it to participate in diverse chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Chloro-1-pentynyl)trimethylsilane: Similar in structure but contains a trimethylsilyl group instead of a zinc atom.
1-Chloro-5-trimethylsilyl-4-pentyne: Another related compound with a trimethylsilyl group.
Uniqueness
Zinc, chloro-1-pentynyl- is unique due to the presence of the zinc atom, which imparts distinct reactivity and coordination properties. This makes it a valuable reagent in organic synthesis, offering different reaction pathways compared to its silicon-containing counterparts.
Propriétés
Numéro CAS |
86650-50-2 |
|---|---|
Formule moléculaire |
C5H7ClZn |
Poids moléculaire |
167.9 g/mol |
Nom IUPAC |
chlorozinc(1+);pent-1-yne |
InChI |
InChI=1S/C5H7.ClH.Zn/c1-3-5-4-2;;/h3,5H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OXSATWOLZKYFHN-UHFFFAOYSA-M |
SMILES canonique |
CCCC#[C-].Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


